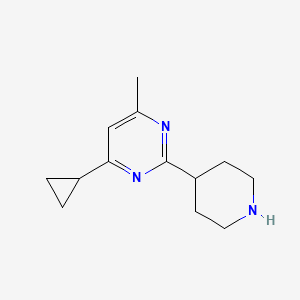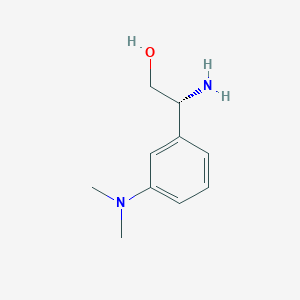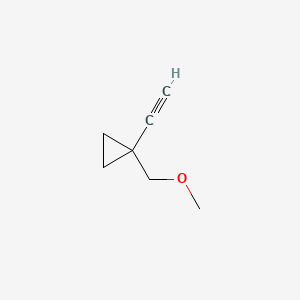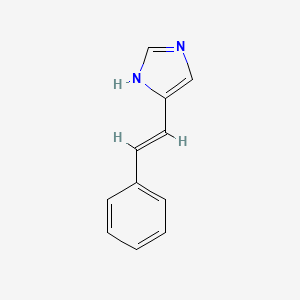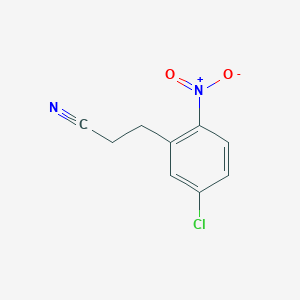
2-Propenyl-cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(prop-2-en-1-yl)cyclopropane: is an organic compound with the molecular formula C₆H₁₀ It is a cyclopropane derivative where a prop-2-en-1-yl group is attached to the cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Allylation of Cyclopropane: One common method involves the allylation of cyclopropane using allyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Cyclopropanation of Alkenes: Another method is the cyclopropanation of alkenes using diazo compounds and transition metal catalysts like rhodium or copper complexes.
Industrial Production Methods: While specific industrial production methods for (prop-2-en-1-yl)cyclopropane are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (prop-2-en-1-yl)cyclopropane can undergo oxidation reactions to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond in the prop-2-en-1-yl group to a single bond, forming propylcyclopropane.
Substitution: The compound can participate in substitution reactions, where the allylic hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are effective.
Substitution: Allylic bromination using N-bromosuccinimide (NBS) followed by nucleophilic substitution.
Major Products:
Epoxides: Formed from oxidation reactions.
Propylcyclopropane: Resulting from reduction reactions.
Substituted Cyclopropanes: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: (prop-2-en-1-yl)cyclopropane is used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it a valuable compound for studying reaction mechanisms and kinetics.
Biology and Medicine:
Drug Development:
Biochemical Research: Used in studies to understand the behavior of cyclopropane-containing compounds in biological systems.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of (prop-2-en-1-yl)cyclopropane involves its interaction with molecular targets through its reactive double bond and strained cyclopropane ring. These features allow it to participate in various chemical reactions, forming stable and reactive intermediates. The exact pathways and targets depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Cyclopropane: The parent compound with a simple three-membered ring.
Propylcyclopropane: A reduced form where the double bond is hydrogenated.
Allylcyclopropane: Similar structure but with different positioning of the double bond.
Uniqueness:
Structural Features: The presence of both a cyclopropane ring and an allyl group makes (prop-2-en-1-yl)cyclopropane unique in its reactivity and applications.
Reactivity: The combination of strained ring and reactive double bond provides a versatile platform for various chemical transformations.
Eigenschaften
CAS-Nummer |
4663-23-4 |
|---|---|
Molekularformel |
C6H10 |
Molekulargewicht |
82.14 g/mol |
IUPAC-Name |
prop-2-enylcyclopropane |
InChI |
InChI=1S/C6H10/c1-2-3-6-4-5-6/h2,6H,1,3-5H2 |
InChI-Schlüssel |
KFOFBFGOHWSECN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


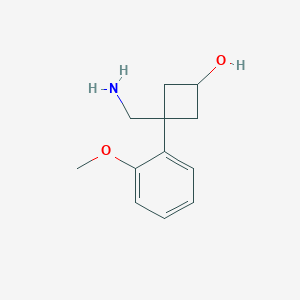
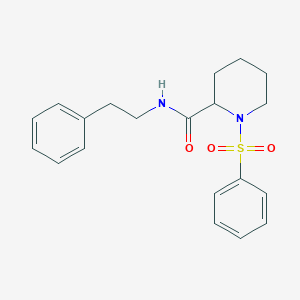
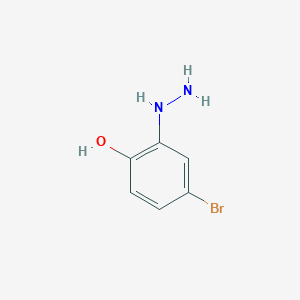
![Potassium trifluoro(3-oxospiro[3.3]heptan-1-yl)borate](/img/structure/B13587776.png)
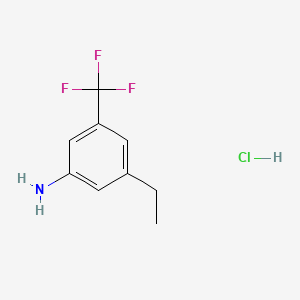
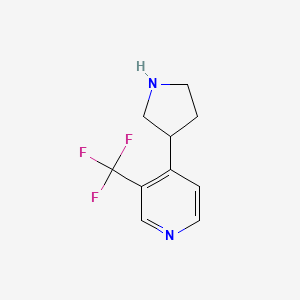
![Methyl5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B13587790.png)


